molecular formula C10H9NO2 B1609447 (S)-4-(Oxiran-2-ylmethoxy)benzonitrile CAS No. 70987-80-3

(S)-4-(Oxiran-2-ylmethoxy)benzonitrile

Cat. No.: B1609447
CAS No.: 70987-80-3
M. Wt: 175.18 g/mol
InChI Key: WREXVDPOLDOXJL-SNVBAGLBSA-N
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Description

(S)-4-(Oxiran-2-ylmethoxy)benzonitrile is an organic compound characterized by the presence of an oxirane ring (epoxide) attached to a benzonitrile moiety. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The stereochemistry of the compound, indicated by the (S)-configuration, plays a crucial role in its reactivity and interaction with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Epoxidation of Alkenes: One common method to prepare (S)-4-(Oxiran-2-ylmethoxy)benzonitrile involves the epoxidation of an alkene precursor. This can be achieved using peracids such as meta-chloroperoxybenzoic acid (m

Properties

IUPAC Name

4-[[(2S)-oxiran-2-yl]methoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c11-5-8-1-3-9(4-2-8)12-6-10-7-13-10/h1-4,10H,6-7H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREXVDPOLDOXJL-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)COC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426160
Record name (S)-4-(OXIRAN-2-YLMETHOXY)BENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70987-80-3
Record name 4-[(2S)-2-Oxiranylmethoxy]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70987-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-4-(OXIRAN-2-YLMETHOXY)BENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Epichlorohydrin (800 mL) and K2CO3 (414 g) were added to a stirred solution of p-cyanophenol (238 g) in 2.0 L MeCN and the reaction mixture was refluxed under inert atmosphere for 2 h. The hot solution was filtered and the filtrate concentrated to give a clear oil. This was crystallized from di-iso-propyl ether to give the sub-title compound in 75% yield.
Quantity
800 mL
Type
reactant
Reaction Step One
Name
Quantity
414 g
Type
reactant
Reaction Step One
Quantity
238 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Yield
75%

Synthesis routes and methods II

Procedure details

The sub-title compound was prepared in 75% yield according to the procedure described International Patent Application WO 99/31100 (i.e. by reaction between p-cyanophenol and epichlorohydrin).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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